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Compound of Interest

Compound Name: azetidin-3-yl 2,2,2-trichloroacetate

Cat. No.: B1372920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the biological efficacy of various

analogs of azetidin-3-yl derivatives based on available scientific literature. No direct

experimental data for azetidin-3-yl 2,2,2-trichloroacetate was found during the literature

search. The information presented herein is intended for research and informational purposes

only.

The azetidine scaffold is a key structural motif in medicinal chemistry, imparting unique

conformational constraints that can lead to potent and selective biological activity.[1] While data

on the specific biological efficacy of azetidin-3-yl 2,2,2-trichloroacetate is not readily available

in the public domain, a diverse range of 3-substituted azetidine analogs has been synthesized

and evaluated for various therapeutic applications. This guide summarizes the biological

activities of these analogs, providing a comparative perspective on their performance.

Anticancer Activity of 3-Substituted Azetidinone
Analogs
A significant area of research has focused on the development of azetidinone (β-lactam)

analogs as potent anticancer agents. Many of these compounds are designed as analogs of

combretastatin A-4, a natural product that inhibits tubulin polymerization.

Quantitative Data: Antiproliferative Activity
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Compound/Analog Target/Cell Line IC50 (nM) Reference

3-Amino-2-

azetidinone

Derivatives

SW48 colon cancer 14.0 - 564.2 [2]

3-(prop-1-en-2-

yl)azetidin-2-ones
MCF-7 breast cancer 10 - 33 [3]

3-allylazetidinones MDA-MB-231 (TNBC) 23 - 33 [3]

Experimental Protocols
Antiproliferative Activity Assay (MTT Assay):[2]

Cancer cells (e.g., SW48) are seeded in 96-well plates at a density of 8,000 cells per well.

The cells are treated with various concentrations of the test compounds (dissolved in

DMSO).

After a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well.

The plates are incubated for an additional 2 hours at 37°C, allowing for the formation of

formazan crystals.

The formazan crystals are solubilized, and the absorbance is measured at 570 nm using a

microplate reader.

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

calculated from the dose-response curves.

Signaling Pathway Diagram
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Anticancer Mechanism of Azetidinone Analogs

Antimicrobial Activity of Azetidine Derivatives
Several studies have explored the potential of azetidine derivatives as antimicrobial agents

against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

Compound/Analog Bacterial Strain
Zone of Inhibition
(mm) at 0.01
mg/mL

Reference

Azetidine-4-one (M7)
Staphylococcus

aureus
22 [4]

Azetidine-4-one (M7) Escherichia coli 25 [4]

Azetidine-4-one (M8) Escherichia coli 25 [4]

Ampicillin (Reference) Escherichia coli 27 [4]

Azetidinone (AZ01-

AZ04)
Various bacteria Data not specified [5]

Experimental Protocols
Antibacterial Activity Assay (Disc Diffusion Method):[4]

Bacterial strains are cultured on an appropriate agar medium.

Filter paper discs impregnated with the test compounds at specified concentrations (e.g.,

0.01, 0.001, and 0.0001 mg/mL) are placed on the agar surface.

A standard antibiotic (e.g., Ampicillin) is used as a positive control.

The plates are incubated under suitable conditions for bacterial growth.

The diameter of the zone of inhibition (the area around the disc where bacterial growth is

prevented) is measured in millimeters.
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Workflow for Antibacterial Susceptibility Testing

Neurological Activity of 3-Substituted Azetidine
Analogs
Azetidine derivatives have also been investigated for their activity in the central nervous system

(CNS), particularly as triple reuptake inhibitors (TRIs).

Quantitative Data: Neurotransmitter Reuptake Inhibition
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Compound/Analog Target Activity Reference

3-Aryl-3-

oxypropylamine

Azetidines (6be)

Triple Reuptake

Inhibitor

Active in vivo in FST

at 10 mg/kg IV or 20-

40 mg/kg PO

[6]

3-Aryl-3-azetidinyl

Acetic Acid Methyl

Esters

Acetylcholinesterase

(AChE)

Several derivatives

showed inhibition

comparable to

rivastigmine

[7]

Experimental Protocols
Forced Swim Test (FST) in vivo:[6]

Mice are individually placed in a cylinder filled with water from which they cannot escape.

The duration of immobility (a measure of depressive-like behavior) is recorded during a

specific period of the test.

Test compounds are administered to the animals (e.g., intravenously or orally) at specified

doses and times before the test.

A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Logical Relationship Diagram
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Mechanism of Action for Azetidine-based TRIs

Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 3-acyloxyazetidines is not available, general trends can be

observed from the broader class of 3-substituted azetidines:
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Anticancer Activity: The nature of the substituent at the 3-position of the azetidinone ring

significantly influences antiproliferative activity. Small, unsaturated groups appear to be

favorable.[3]

Antimicrobial Activity: The overall structure of the molecule, including substitutions on the

azetidine ring and any fused ring systems, plays a crucial role in determining the

antibacterial spectrum and potency.[4]

Neurological Activity: For triple reuptake inhibitors, the 3-aryl-3-oxypropylamine scaffold is a

key pharmacophore. Modifications to the aryl group and the amine substituent can modulate

the potency and selectivity.[6] For acetylcholinesterase inhibitors, the 3-aryl-3-azetidinyl

acetic acid methyl ester core is important, with various N-substituents influencing activity.[7]

Conclusion
The azetidine ring is a versatile scaffold that has been incorporated into a wide array of

biologically active molecules. While specific data for azetidin-3-yl 2,2,2-trichloroacetate
remains elusive, the study of its analogs reveals a rich landscape of pharmacological potential,

spanning from anticancer and antimicrobial to neurological applications. The presented data

and experimental protocols offer a valuable resource for researchers in the field of medicinal

chemistry and drug discovery, highlighting the importance of the 3-position of the azetidine ring

as a key site for modification to achieve desired biological effects. Further investigation into 3-

acyloxyazetidine derivatives could unveil novel therapeutic agents with unique pharmacological

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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